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USP7/USP47 inhibitor - 1247825-37-1

USP7/USP47 inhibitor

Catalog Number: EVT-274178
CAS Number: 1247825-37-1
Molecular Formula: C18H11Cl2N3O3S3
Molecular Weight: 484.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ubiquitin-Specific Proteases (USPs)

Ubiquitin-specific proteases (USPs) belong to a family of deubiquitinating enzymes (DUBs) that play a critical role in regulating cellular processes by removing ubiquitin tags from target proteins []. Ubiquitination, the process of attaching ubiquitin to a protein, can signal for protein degradation or alter protein function. DUBs like USP7 and USP47 reverse ubiquitination, thus playing a crucial role in maintaining protein homeostasis [].

USP7 and USP47 are of significant interest in oncology due to their overexpression in various cancers [, , , , , ]. Their dysregulation has been linked to tumor progression, chemoresistance, and poor prognosis in various cancer types [, , , , , , ].

Inhibitors targeting USP7 and USP47 have emerged as potential anticancer agents [, , , , , ]. These inhibitors act by disrupting the enzymatic activity of USP7 and/or USP47, leading to the stabilization and activation of tumor suppressor proteins and the destabilization of oncoproteins [, , , , , , , ].

P0005091

Compound Description: P0005091 is a known [USP7 inhibitor] that exhibits anti-tumor activity in in vitro and in vivo models of multiple myeloma. [] Notably, this compound also displays inhibitory activity against USP47, a closely related deubiquitylating enzyme (DUB) considered an emerging oncology target. []

Relevance: P0005091 serves as a structural starting point for the development of more selective USP7/USP47 inhibitors. Its dual inhibition profile highlights the potential for developing compounds that simultaneously target both enzymes. []

P0022077

Compound Description: P0022077 is a structural analog of P0005091 and acts as a USP7 inhibitor. Research indicates that this compound inhibits neuroblastoma growth in an orthotopic mouse model. []

Relevance: The structural similarity to P0005091 and its demonstrated anti-tumor activity suggest that P0022077 could be a valuable lead compound for developing more potent and selective USP7/USP47 inhibitors. [] Furthermore, its activity against neuroblastoma broadens the potential therapeutic applications of USP7/USP47 inhibitors beyond hematological malignancies. []

P22077

Compound Description: P22077 is a USP7 inhibitor that has shown efficacy in preclinical models of cancer. Studies indicate it can induce apoptosis and suppress metastasis in chemoresistant triple-negative breast cancer. [] It has also shown efficacy in inhibiting cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []

Relevance: While P22077 is a known USP7 inhibitor, its close structural similarity to P0005091 and the fact that P0005091 inhibits both USP7 and USP47 suggests that P22077 might also possess some degree of USP47 inhibitory activity. [] This possibility warrants further investigation.

Semantic Scholar Paper References:[2] https://www.semanticscholar.org/paper/92c7017e7e66a74fe9859ed5dc39a94eb4a9968f [] https://www.semanticscholar.org/paper/21713a3fa6d2db0a03f028d5a760a7d77a594de2 [] https://www.semanticscholar.org/paper/a222854181c8d6380e40f0dbaaabeb460161361c

P5091

Compound Description: P5091 is a potent and selective small-molecule inhibitor of USP7. [, , , , , ] Research suggests it induces cell death in ovarian cancer cells regardless of their p53 status, potentially by promoting autophagy. [] Additionally, P5091 has demonstrated synergistic anti-tumor effects when combined with trastuzumab in HER2+ breast cancer models, highlighting its potential for combinatorial cancer therapy. [] Furthermore, P5091 effectively inhibits esophageal squamous cell carcinoma growth by inducing NOXA-mediated apoptosis. []

Relevance: Although primarily known as a USP7 inhibitor, P5091 shares structural similarities with P0005091, a known dual inhibitor of USP7 and USP47. [, ] This structural resemblance raises the possibility of P5091 also possessing USP47 inhibitory activity, an avenue worth exploring in future research.

Semantic Scholar Paper References:[1] https://www.semanticscholar.org/paper/e300235083e9f7a748de589b15c06c74edb3e0a4[2] https://www.semanticscholar.org/paper/92c7017e7e66a74fe9859ed5dc39a94eb4a9968f[8] https://www.semanticscholar.org/paper/1fe4386532a51c86c161dff6535d2f12dc9d5a7d[13] https://www.semanticscholar.org/paper/d6523a36752bdbe0992dc123a08108218ed4e61c[18] https://www.semanticscholar.org/paper/ff0f240a0c86f3d5e08199bdbb0e194bd62e2570[19] https://www.semanticscholar.org/paper/58ead60f11c49ae058e0cbf8ce8422bf0cceec60[28] https://www.semanticscholar.org/paper/23bb9ff0cc6103f772f7d3d59b4b5a86bc02666a [] https://www.semanticscholar.org/paper/0b017bf213a9ee917b6132d0a2cd6fc14455a36a[34] https://www.semanticscholar.org/paper/7a0ff0972654a2bfe5f73eedd6b42abcc617cde2

GNE2917

Compound Description: GNE2917 is recognized as a negative control compound in studies involving USP7. []

HBX 41108

Compound Description: HBX 41108 is a specific inhibitor of USP7. In vivo studies have shown that it can significantly accelerate wound healing in diabetic rats. []

Morin

Compound Description: Morin, a natural compound found in plants, has shown anti-arthritis properties. Research suggests it restricts fibroblast-like synoviocyte (FLS) migration and alleviates arthritis by targeting USP7. []

U7D-1

Compound Description: U7D-1 represents the first reported selective USP7-degrading proteolysis-targeting chimera (PROTAC). [] It effectively degrades USP7 and inhibits the growth of p53 mutant cancer cells, even in cases where USP7 inhibitors show no activity. []

X20 and X26

Compound Description: X20 and X26 are potent and selective USP7 inhibitors belonging to the N-benzylpiperidinol class of compounds. [] These compounds exhibit a unique binding mode to USP7, as revealed by crystallographic studies, which sets them apart from the known N-acylpiperidinol USP7 inhibitors. [] X20 and X26 display potent inhibitory activity against USP7, with IC50 values of 7.6 nM and 8.2 nM, respectively. []

X36

Compound Description: X36 is an orally bioavailable USP7 inhibitor from the N-benzylpiperidinol class of compounds, demonstrating favorable pharmacokinetic properties in rats (F = 40.8% and T1/2 = 3.5 h). [] It exhibits significant antitumor efficacy in a MC38 colon cancer syngeneic mouse model, potentially due to its ability to modulate the tumor immune microenvironment. []

Overview

The compound known as the inhibitor of human ubiquitin-specific proteases 7 and 47, often referred to as USP7/USP47 inhibitor, is a small molecule that targets the deubiquitinating enzymes USP7 and USP47. These enzymes play critical roles in regulating protein stability and cellular signaling by removing ubiquitin from target proteins, thus preventing their degradation. The inhibition of these proteases has gained attention due to their involvement in cancer progression, particularly through the stabilization of tumor suppressor proteins like p53 and the regulation of oncogenic pathways.

Source and Classification

The inhibitors of USP7 and USP47 are primarily derived from synthetic organic chemistry, with several compounds identified through structure-activity relationship studies. These inhibitors can be classified into various categories based on their chemical structures, such as thiophene derivatives and other small molecule scaffolds that exhibit selective inhibition of these deubiquitinating enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of USP7/USP47 inhibitors typically involves multi-step organic synthesis techniques. A prominent example includes the synthesis of compound P22077, which is a thiophene-based derivative. The process generally includes:

  1. Formation of the Thiophene Ring: Utilizing precursors such as 2-bromothiophene, which undergoes electrophilic substitution to introduce various substituents that enhance solubility and potency.
  2. Modification of Aromatic Substituents: Substituents on the phenyl ring are systematically varied to optimize binding affinity and selectivity for USP7 and USP47.
  3. Covalent Bond Formation: The active site cysteine (Cys223) of USP7 is targeted for covalent modification, which is crucial for irreversible inhibition.

The synthetic routes are often optimized through iterative testing to improve yields and reduce side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of USP7/USP47 inhibitors typically features a thiophene core with various substituents that modulate their biological activity. For instance, P22077 has a structure characterized by:

  • Core Structure: A thiophene ring that serves as a scaffold.
  • Substituents: Halogenated aromatic rings which enhance potency.
  • Functional Groups: Thiol groups that facilitate covalent binding to the active site.

Crystallographic studies reveal that these compounds bind within the catalytic cleft of USP7, inducing conformational changes necessary for inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the nucleophilic attack by the thiol group on the carbonyl carbon of ubiquitin, facilitated by the active site cysteine residue in USP7. This reaction leads to the formation of a covalent adduct that effectively inhibits enzymatic activity. The specificity of these inhibitors is attributed to their ability to selectively engage with the catalytic triad (Cys223, His464, Asp481) located in the palm domain of the enzyme.

Mechanism of Action

Process and Data

The mechanism by which USP7/USP47 inhibitors exert their effects involves several key steps:

  1. Binding: The inhibitor binds to the active site of USP7 or USP47.
  2. Covalent Modification: The inhibitor forms a covalent bond with Cys223, leading to irreversible inhibition.
  3. Disruption of Ubiquitin Processing: This inhibition prevents the removal of ubiquitin from target proteins, leading to their degradation by the proteasome.

Data indicates that this mechanism results in increased levels of substrates like p53, contributing to apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

USP7/USP47 inhibitors exhibit distinct physical and chemical properties that are crucial for their efficacy:

  • Solubility: Modifications aimed at increasing aqueous solubility have been important for enhancing bioavailability.
  • Stability: These compounds must demonstrate stability in biological systems; modifications may include protecting groups or structural changes to resist metabolic degradation.
  • Potency: The effectiveness is often quantified using metrics such as IC50 values; for example, P22077 shows an IC50 value against USP7 at approximately 0.42 μM.
Applications

Scientific Uses

The applications of USP7/USP47 inhibitors extend primarily into cancer research and therapeutics:

  • Cancer Treatment: Inhibitors have shown promise in preclinical models for various cancers by reactivating tumor suppressor pathways.
  • Mechanistic Studies: These compounds serve as valuable tools for dissecting cellular pathways regulated by ubiquitination.
  • Drug Development: They provide a scaffold for developing new therapeutic agents aimed at overcoming resistance in cancer treatments.

Properties

CAS Number

1247825-37-1

Product Name

USP7/USP47 inhibitor

IUPAC Name

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide

Molecular Formula

C18H11Cl2N3O3S3

Molecular Weight

484.384

InChI

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)

InChI Key

GUDJFFQZIISQJB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N

Solubility

Soluble in DMSO

Synonyms

MDK25371; MDK25371; MDK25371; USP7-USP47 inhibitor.

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